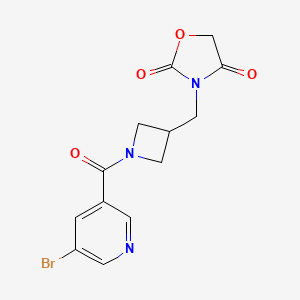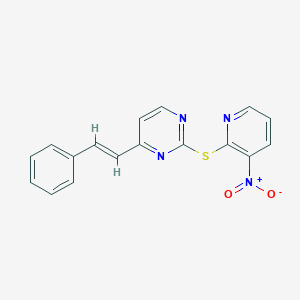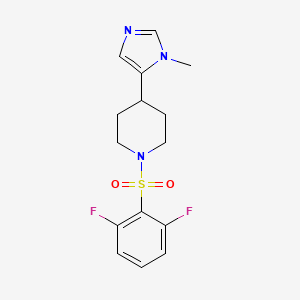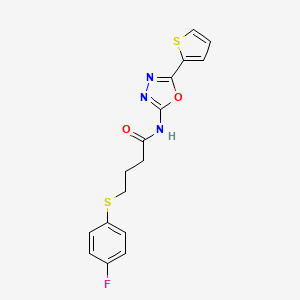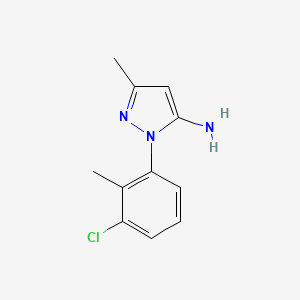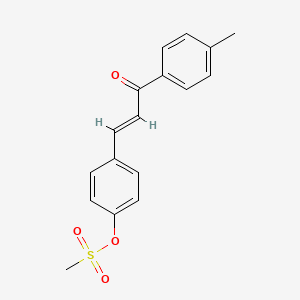
Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester (ME-4-PPE) is a synthetic compound that has been studied for its potential use in various scientific research applications. ME-4-PPE has been used in laboratory experiments for its ability to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. It has also been studied for its potential to act as an antioxidant and to modulate the activity of certain hormones.
Aplicaciones Científicas De Investigación
Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester has been used in laboratory experiments for its ability to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. It has also been studied for its potential to act as an antioxidant and to modulate the activity of certain hormones. Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester has been used in studies to investigate the effects of oxidative stress on cells, as well as to examine the role of intracellular signaling pathways in the regulation of cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester is not fully understood. However, it is believed to interact with certain enzymes and hormones in order to modulate their activity. It is also thought to act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester has been shown to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. In addition, Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester has been shown to modulate the activity of certain hormones, such as cortisol and aldosterone, which may have implications for the regulation of metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester in laboratory experiments is its ability to modulate the activity of certain enzymes and hormones. This makes it a useful tool for studying the effects of oxidative stress on cells, as well as the role of intracellular signaling pathways in the regulation of cell growth and differentiation. However, the use of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester is limited by its potential toxicity, as well as its relatively short half-life.
Direcciones Futuras
The potential applications of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester are numerous. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic uses. In particular, further studies are needed to investigate the effects of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester on metabolic processes and its potential use as an antioxidant. Additionally, further research is needed to explore the potential of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester to modulate the activity of certain hormones and to investigate its potential toxicity.
Métodos De Síntesis
Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester is synthesized from the reaction of methanesulfonic acid and 3-oxo-3-P-tolyl-propenyl-phenyl ester. The reaction is catalyzed by an acid and involves the formation of an anhydride intermediate, which is then hydrolyzed to form Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester. The reaction is carried out at low temperatures and in aqueous solutions.
Propiedades
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(11-6-14)21-22(2,19)20/h3-12H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZCLVWJJYEGDF-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

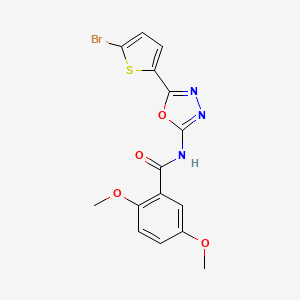
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2857199.png)
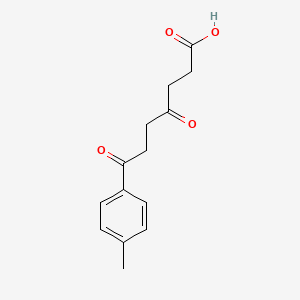
![1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2857204.png)
